

# Technical Support Center: Failure Analysis of E235 Steel Components

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## Compound of Interest

Compound Name: E235

Cat. No.: B1663354

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering failures in **E235** steel components during service.

## Troubleshooting Guide

This guide provides a systematic approach to diagnosing and addressing common failures in **E235** steel components.

### 1. Component exhibits cracking or fracture.

- Question: What are the initial steps to take when a crack is observed in an **E235** steel component?
  - Answer: Immediately remove the component from service to prevent catastrophic failure. Document the operating conditions leading up to the failure, including load, temperature, and exposure to any corrosive environments. Visually inspect the fracture surface and surrounding areas, taking high-resolution photographs. Note the crack's origin, path, and any signs of deformation.
- Question: How can I differentiate between ductile and brittle fracture in **E235** steel?
  - Answer: A ductile fracture will typically show significant plastic deformation, such as necking or distortion, around the fracture site. The fracture surface may appear dull and

fibrous. Brittle fracture, on the other hand, occurs with little to no visible deformation and the fracture surface is often bright and granular. The presence of cleavage facets is a characteristic feature of brittle fracture in steels.

- Question: What could cause unexpected brittle fracture in a normally ductile material like **E235** steel?
  - Answer: Several factors can lead to brittle fracture in **E235** steel. These include exposure to low temperatures, high strain rates (impact loading), the presence of stress concentrations (notches, sharp corners), or material embrittlement due to factors like strain aging or hydrogen embrittlement.

## 2. Component shows signs of corrosion.

- Question: My **E235** steel component is rusting. What type of corrosion is this and how can I prevent it?
  - Answer: The observed rusting is likely uniform corrosion, a common electrochemical process for carbon steels exposed to moisture and oxygen. To prevent this, consider applying protective coatings such as paint, galvanization, or plating. Storing components in a dry, controlled environment is also crucial. **E235** steel pipes, for instance, are often supplied with a temporary anti-corrosion coating for storage and transport.[\[1\]](#)
- Question: I've noticed localized deep pits on the surface of the component. What is causing this?
  - Answer: This is likely pitting corrosion, a localized form of corrosion that can lead to rapid failure. It is often initiated by a local breakdown of the protective passive film on the steel's surface. Common causes include exposure to chloride-containing environments or the presence of small manufacturing defects.
- Question: What are the signs of microbiologically influenced corrosion (MIC)?
  - Answer: MIC is corrosion caused or accelerated by the activity of microorganisms. Signs of MIC can include the presence of biofilms or slime on the steel surface, localized pitting, and the production of metabolic byproducts like hydrogen sulfide (which has a rotten egg smell).

3. Component has failed under repeated loading.

- Question: The component failed at a stress level below its specified yield strength. What is the likely cause?
  - Answer: This is a classic sign of fatigue failure, which occurs due to cyclic loading over time. Repetitive stresses, even if below the material's yield strength, can initiate and propagate cracks, eventually leading to failure.
- Question: How can I identify a fatigue failure?
  - Answer: The fracture surface of a fatigue failure typically shows distinct features. These include "beachmarks" or "clamshell marks," which indicate the progressive growth of the crack. The fracture surface is often smooth near the initiation point and becomes rougher as the crack propagates.
- Question: What factors influence the fatigue life of **E235** steel components?
  - Answer: The fatigue life is influenced by several factors, including the magnitude of the cyclic stress, the presence of stress concentrations (holes, fillets, welds), the surface finish of the component, and the operating environment. A smoother surface finish and the absence of stress raisers will generally lead to a longer fatigue life.

## Frequently Asked Questions (FAQs)

Q1: What is **E235** steel?

A1: **E235** is a non-alloy carbon steel, designated numerically as 1.0308 under the EN standard. It is commonly used for manufacturing seamless and welded precision steel tubes for applications in the automotive, furniture, and general engineering industries.<sup>[1]</sup> It is known for its good formability and weldability.

Q2: What are the typical mechanical properties of **E235** steel?

A2: The mechanical properties of **E235** steel can vary depending on the specific delivery condition (e.g., +C, +N, +A, +SR). The following table summarizes typical properties.

Property	Value
Tensile Strength	340 - 470 MPa
Yield Strength	≥ 235 MPa
Elongation	≥ 25%
Hardness (Brinell)	140 - 180 HB

Q3: How does the chemical composition of **E235** steel affect its performance?

A3: The chemical composition of **E235** steel is crucial for its mechanical properties and weldability.

Element	Content (%)
Carbon (C)	≤ 0.17
Silicon (Si)	≤ 0.35
Manganese (Mn)	≤ 1.20
Phosphorus (P)	≤ 0.025
Sulfur (S)	≤ 0.025

The low carbon content ensures good weldability and formability. Manganese contributes to strength and hardness.

Q4: What are the common failure modes observed in **E235** steel components?

A4: The most common failure modes for **E235** steel components include:

- **Ductile Overload:** Failure due to a single application of a load exceeding the material's tensile strength.
- **Brittle Fracture:** Sudden fracture with little plastic deformation, often influenced by low temperatures or high strain rates.

- **Fatigue:** Failure under cyclic loading, even at stresses below the yield strength.
- **Corrosion:** Degradation of the material due to chemical or electrochemical reactions with its environment. This can manifest as uniform corrosion, pitting, or crevice corrosion.

Q5: Can welding affect the performance of **E235** steel components?

A5: Yes, welding can significantly impact the performance of **E235** steel. The heat-affected zone (HAZ) created during welding can have different microstructures and mechanical properties compared to the base metal. Improper welding procedures can introduce defects like cracks, porosity, or lack of fusion, which can act as stress concentrators and initiation sites for fractures.

## Experimental Protocols

### 1. Protocol for Visual and Macroscopic Examination

- **Objective:** To document the initial condition of the failed component and identify macroscopic features of the failure.
- **Procedure:**
  - Photograph the failed component from all angles before any cleaning or sectioning.
  - Carefully clean the fracture surface using a soft brush and a suitable solvent (e.g., acetone) to remove dirt and debris without damaging the surface.
  - Examine the fracture surface under good lighting, using a magnifying glass or a low-power stereomicroscope.
  - Identify the crack initiation site(s), the direction of crack propagation, and the final fracture zone.
  - Note any signs of plastic deformation, corrosion products, or manufacturing defects.

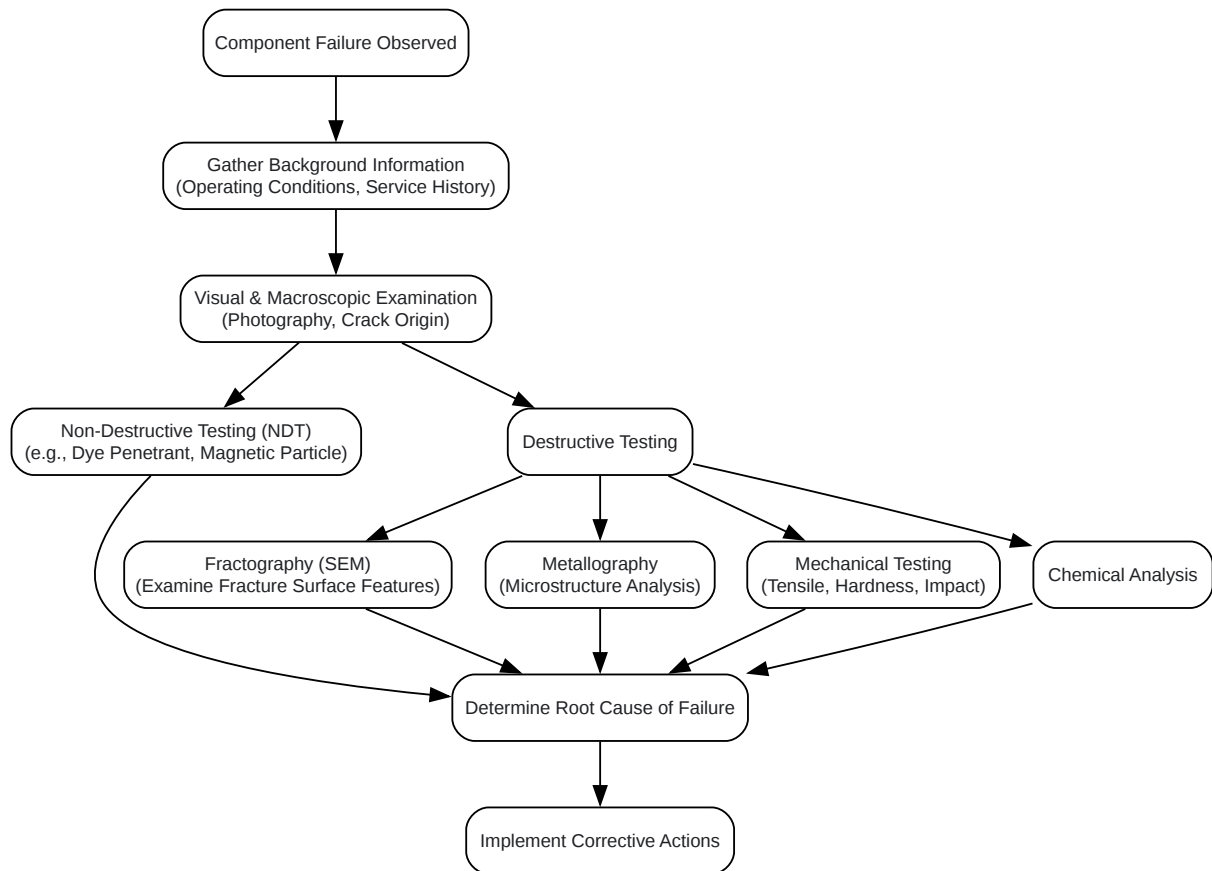
### 2. Protocol for Metallographic Examination

- Objective: To analyze the microstructure of the steel in the vicinity of the fracture and in the base metal.
- Procedure:
  - Carefully section the component to obtain a sample that includes the fracture surface and the adjacent base material.
  - Mount the sample in a suitable resin.
  - Grind the sample surface using progressively finer abrasive papers (e.g., 240, 400, 600, 800, 1200 grit).
  - Polish the ground surface using diamond pastes of decreasing particle size (e.g., 6  $\mu\text{m}$ , 3  $\mu\text{m}$ , 1  $\mu\text{m}$ ) to achieve a mirror-like finish.
  - Etch the polished surface with a suitable etchant (e.g., 2% Nital - a solution of 2% nitric acid in ethanol) to reveal the microstructure.
  - Examine the etched sample under an optical microscope to observe the grain size, phase distribution, and any microstructural abnormalities.

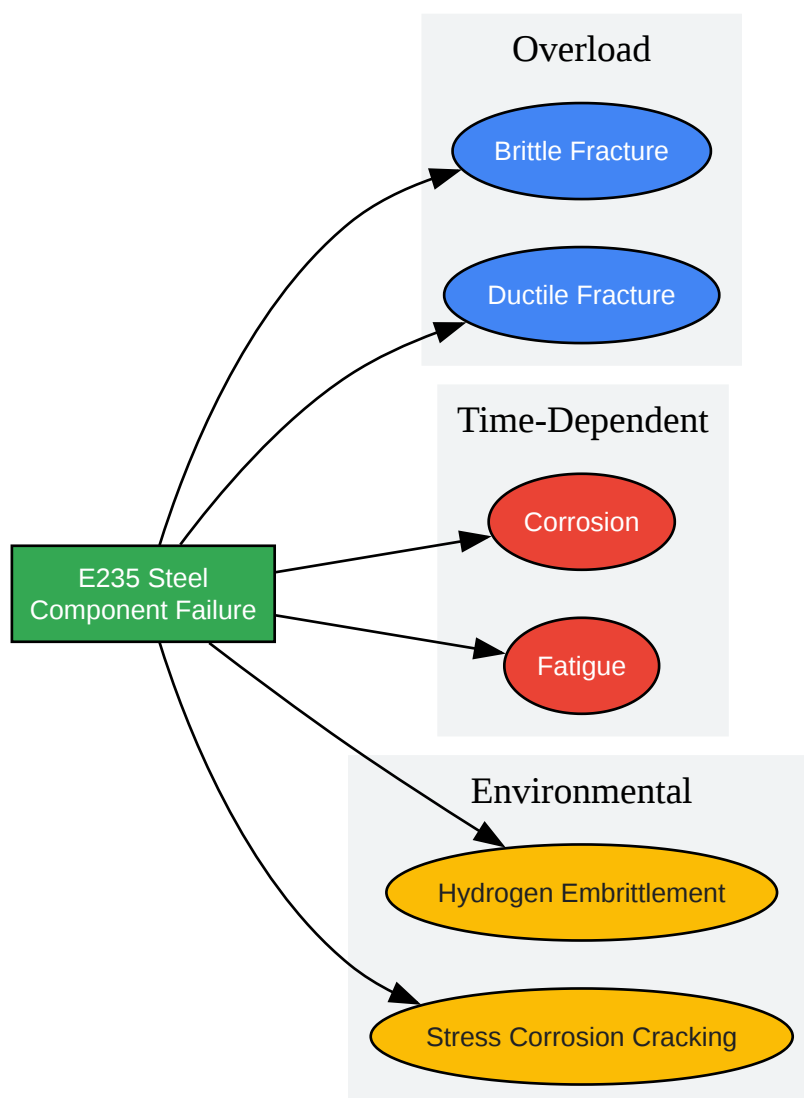
### 3. Protocol for Hardness Testing

- Objective: To determine the hardness of the material and identify any variations that might indicate issues with heat treatment or material quality.
- Procedure:
  - Prepare a flat and smooth surface on the component, away from the immediate fracture zone.
  - Use a calibrated Rockwell or Vickers hardness tester.
  - Make several indentations on the prepared surface and record the hardness values.
  - If necessary, perform a microhardness traverse across the heat-affected zone of a weld to assess hardness variations.

## Diagrams







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## References

- 1. [botopsteelpipes.com](http://botopsteelpipes.com) [botopsteelpipes.com]

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